Leflunomide is a monocarboxylic acid amide obtained by formal condensation of the carboxy group of 5-methyl-1,2-oxazole-4-carboxylic acid with the anilino group of 4-(trifluoromethyl)aniline. The prodrug of teriflunomide. It has a role as a non-steroidal anti-inflammatory drug, an antineoplastic agent, an antiparasitic agent, an EC 1.3.98.1 [dihydroorotate oxidase (fumarate)] inhibitor, a hepatotoxic agent, a prodrug, a pyrimidine synthesis inhibitor, an immunosuppressive agent, an EC 3.1.3.16 (phosphoprotein phosphatase) inhibitor and a tyrosine kinase inhibitor. It is a monocarboxylic acid amide, a member of isoxazoles and a member of (trifluoromethyl)benzenes. Leflunomide is a pyrimidine synthesis inhibitor belonging to the DMARD (disease-modifying antirheumatic drug) class of drugs, which are chemically and pharmacologically very heterogeneous. Leflunomide was approved by FDA and in many other countries (e.g., Canada, Europe) in 1999. Leflunomide is an Antirheumatic Agent. Leflunomide is an immunomodulatory agent used in the therapy of rheumatoid arthritis and psoriatic arthritis. Leflunomide therapy is associated with frequent elevations in serum aminotransferase levels and with rare instances of clinically apparent acute liver injury which can be severe and even fatal. Leflunomide is a derivative of isoxazole used for its immunosuppressive and anti-inflammatory properties. As a prodrug, leflunomide is converted to an active metabolite, A77 1726, which blocks dihydroorotate dehydrogenase, a key enzyme of de novo pyrimidine synthesis, thereby preventing the expansion of activated T lymphocytes. This agent also inhibits various protein tyrosine kinases, such as protein kinase C (PKC), thereby inhibiting cell proliferation. (NCI04) An isoxazole derivative that inhibits dihydroorotate dehydrogenase, the fourth enzyme in the pyrimidine biosynthetic pathway. It is used an immunosuppressive agent in the treatment of RHEUMATOID ARTHRITIS and PSORIATIC ARTHRITIS. See also: Teriflunomide (has active moiety).
Related Compounds
Teriflunomide
Compound Description: Teriflunomide is the primary active metabolite of Leflunomide []. It also acts as a dihydroorotate dehydrogenase (DHODH) inhibitor, hindering pyrimidine synthesis [, , ]. Teriflunomide has been approved for treating multiple sclerosis [, ].
Relevance: Teriflunomide's structural similarity to Leflunomide and shared mechanism of action (DHODH inhibition) make it a closely related compound. Both are investigated for their immunosuppressive and anti-inflammatory properties. While Leflunomide is metabolized into teriflunomide, the latter's direct application and distinct pharmacokinetic profile distinguish it from Leflunomide [].
A77 1726
Compound Description: A77 1726 is the active metabolite of Leflunomide [, , , , , ]. It functions as a potent dihydroorotate dehydrogenase (DHODH) inhibitor, impacting de novo pyrimidine synthesis [, , ]. A77 1726 exhibits immunosuppressive activity and shows potential antiviral activity against viruses like respiratory syncytial virus (RSV) [, , ].
Relevance: As the active metabolite of Leflunomide, A77 1726 is directly relevant to its pharmacological effects. Both compounds share the same core structure, and A77 1726 is responsible for much of the observed activity of Leflunomide in vivo. Understanding the specific activities and properties of A77 1726 is crucial for a complete understanding of Leflunomide's mechanism of action [, ].
Sulfasalazine
Compound Description: Sulfasalazine is a disease-modifying antirheumatic drug (DMARD) commonly employed in rheumatoid arthritis (RA) treatment [, , , , ].
Relevance: Sulfasalazine serves as a relevant comparative compound to Leflunomide in RA treatment. Clinical trials have investigated the efficacy and safety profile of both drugs individually and in combination therapies [, , , ]. This comparative data helps establish Leflunomide's position in the context of existing RA therapies.
Methotrexate (MTX)
Compound Description: Methotrexate is a widely used disease-modifying antirheumatic drug (DMARD) for rheumatoid arthritis (RA) [, , , , , , , ].
Relevance: Similar to Sulfasalazine, Methotrexate is frequently used as a comparative agent in clinical trials evaluating Leflunomide's efficacy and safety in RA treatment [, , , ]. Comparing Leflunomide's performance against a gold standard like Methotrexate helps establish its therapeutic value and potential advantages or disadvantages. Leflunomide might offer an alternative when patients are unresponsive to Methotrexate or experience adverse effects [, ].
Cyclophosphamide
Compound Description: Cyclophosphamide is an immunosuppressive drug often employed in the treatment of Wegener's granulomatosis (WG), a systemic vasculitis [, ].
Relevance: Cyclophosphamide is relevant in the context of Leflunomide's potential for treating WG. Studies have explored Leflunomide's role in maintaining WG remission following induction therapy with cyclophosphamide []. Comparing these treatment strategies helps evaluate Leflunomide's effectiveness in managing WG compared to traditional therapies.
Benazepril
Compound Description: Benazepril is an angiotensin-converting enzyme (ACE) inhibitor commonly prescribed to manage hypertension and other cardiovascular conditions [].
Relevance: Benazepril becomes relevant when considering its synergistic effects with Leflunomide. Studies have demonstrated that combining these two drugs can enhance the therapeutic outcomes in diabetic nephropathy, particularly in reducing renal injury []. This synergistic potential highlights new possibilities for combining Leflunomide with existing medications for improved therapeutic benefit.
Uridine
Compound Description: Uridine is a naturally occurring nucleoside and a fundamental component of RNA [, ].
Relevance: Uridine plays a crucial role in understanding the mechanism of action of Leflunomide and its active metabolite, A77 1726. As Leflunomide inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine synthesis, exogenous uridine administration can reverse the anti-proliferative effects attributed to DHODH inhibition []. This characteristic of uridine makes it a valuable tool in dissecting the specific pathways involved in Leflunomide's immunosuppressive actions.
Source and Classification
Leflunomide is classified as a pyrimidine synthesis inhibitor. Its active metabolite, A77 1726, is responsible for its therapeutic effects. The compound is derived from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline through a specific synthetic pathway that allows for high yield and purity, making it suitable for pharmaceutical applications.
Synthesis Analysis
The synthesis of leflunomide involves a two-step process:
Chlorination of 5-Methylisoxazole-4-Carboxylic Acid:
The first step involves chlorinating 5-methylisoxazole-4-carboxylic acid using a chlorinating agent, typically thionyl chloride. This reaction converts the acid into its corresponding acyl chloride (MIA-Cl) without requiring distillation for purification, thus minimizing potential hazards associated with high temperatures.
Reaction with 4-Trifluoromethylaniline:
In the second step, the acyl chloride reacts with 4-trifluoromethylaniline to produce leflunomide. This step is designed to yield the final product in high purity directly from the reaction mixture.
The entire process is notable for its efficiency and safety, as it avoids the use of hazardous solvents and minimizes the need for extensive purification steps.
Molecular Structure Analysis
Leflunomide has the following molecular structure:
Chemical Formula: C12H9F3N2O2
Molar Mass: Approximately 270.211 g/mol
The molecular structure features a pyrimidine ring system which is crucial for its biological activity. The trifluoromethyl group enhances lipophilicity and affects the compound's interaction with biological targets. The presence of nitrogen atoms in the structure contributes to its ability to inhibit specific enzymatic pathways involved in cell proliferation.
Chemical Reactions Analysis
Leflunomide participates in several chemical reactions primarily related to its mechanism of action:
Inhibition of Dihydroorotate Dehydrogenase:
Leflunomide inhibits dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis pathway of pyrimidines. This inhibition leads to decreased levels of uridine monophosphate (UMP), which is critical for DNA and RNA synthesis.
Effects on Lymphocyte Proliferation:
By inhibiting pyrimidine synthesis, leflunomide effectively reduces lymphocyte proliferation, particularly affecting activated T cells that rely heavily on this pathway during immune responses.
Mechanism of Action
The primary mechanism of action of leflunomide involves the selective inhibition of dihydroorotate dehydrogenase by its active metabolite, A77 1726. This inhibition disrupts the de novo synthesis of pyrimidines, leading to:
Reduced Nucleotide Availability: Activated lymphocytes experience a significant reduction in available nucleotides necessary for DNA replication.
Immunomodulatory Effects: Leflunomide's action results in diminished proliferation of autoimmune lymphocytes, thereby modulating immune responses and reducing inflammation associated with rheumatoid arthritis.
Additionally, at higher concentrations, A77 1726 can inhibit tyrosine kinases involved in early T cell signaling, further impacting lymphocyte function.
Physical and Chemical Properties Analysis
Leflunomide exhibits several notable physical and chemical properties:
Bioavailability: Approximately 80% when administered orally.
Protein Binding: Greater than 99%, indicating a high affinity for plasma proteins.
Metabolism: Primarily occurs in the gastrointestinal mucosa and liver.
Elimination Half-Life: Ranges from 14 to 18 days, allowing for sustained therapeutic effects.
Excretion Routes: Approximately 48% is excreted via feces and 43% via urine.
These properties contribute to its effectiveness as a long-term treatment option in managing autoimmune conditions.
Applications
Leflunomide is primarily used in clinical settings for:
Rheumatoid Arthritis Treatment: It serves as an effective DMARD for managing moderate to severe cases by reducing joint inflammation and preventing disease progression.
Psoriatic Arthritis Management: Similar mechanisms apply in treating psoriatic arthritis, where it aids in controlling symptoms and improving patient quality of life.
Potential Antiviral Applications: Research indicates that leflunomide may have antiviral properties against certain viruses by interfering with their replication processes.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
LCZ696 is a dual angiotensin II receptor antagonist and neprilysin inhibitor that is a combination of the nonpeptide angiotensin II receptor antagonist valsartan and AHU377, a prodrug of LBQ657, which is an inhibitor of the zinc metallopeptidase neprilysin. LCZ696 (2-60 mg/kg) induces a dose-dependent decrease in mean arterial pressure in rats expressing human renin and angiotensinogen, a double-transgenic model for angiotensin II-dependent hypertension. Formulations containing LCZ696 are under clinical investigation for the treatment of mild to moderate hypertension and chronic heart failure.
LDC000067 is a cyclin-dependent kinase 9 (Cdk9) inhibitor (IC50 = 44 nM). It is selective for Cdk9 over Cdk1, -2, -4, -6, and -7 (IC50s = 5.5, 2.44, 9.24, >10, and >10 μM, respectively), as well as a panel of 28 additional kinases at 10 μM. LDC000067 (10 μM) inhibits transcription dependent on the Cdk9-cyclin T complex positive transcription elongation factor b (P-TEFb) in vitro and de novo RNA synthesis in A549 cells. It induces apoptosis in A549 and MCF-7 cancer cells. LDC000067 prevents IL-1β-induced production of matrix metalloproteinase-3 (MMP-3), MMP-9, MMP-13, IL-6, IL-8, and TNF-α and NF-κB activation in SW 1353 chondrocytes. In vivo, LDC000067 (7.5 mg/kg) delays cartilage degeneration in a mouse model of anterior cruciate ligament transection (ACLT). It also prevents bone resorption in mouse models of ACLT- or LPS-induced osteoarthritis. LDC000067 is a potent and selective CDK9 inhibitor. LDC000067 inhibited in vitro transcription in an ATP-competitive and dose-dependent manner. Gene expression profiling of cells treated with LDC000067 demonstrated a selective reduction of short-lived mRNAs, including important regulators of proliferation and apoptosis. Analysis of de novo RNA synthesis suggested a wide ranging positive role of CDK9. At the molecular and cellular level, LDC000067 reproduced effects characteristic of CDK9 inhibition such as enhanced pausing of RNA polymerase II on genes and, most importantly, induction of apoptosis in cancer cells. LDC000067 inhibits P-TEFb-dependent in vitro transcription. Induces apoptosis in vitro and in vivo in combination with BI 894999.
LDC3140, also known as LDC043140, is a potent CDK7 inhibitor. Cyclin-dependent kinase 7 (CDK7) activates cell cycle CDKs and is a member of the general transcription factor TFIIH. Cyclin-dependent kinase 7 controls mRNA synthesis by affecting stability of preinitiation complexes, leading to altered gene expression, cell cycle progression, and survival of tumor cells.
LDC4297 is a pyrazolotriazine that is pyrazolo[1,5-a][1,3,5]triazine substituted by a piperidin-3-yloxy group, [2-(1H-pyrazol-1-yl)benzyl]nitrilo group and an isopropyl group at positions 2, 4 and 8 respectively. It is a potent and selective CDK7 inhibitor and exhibits antiviral activity. It has a role as an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor, an apoptosis inducer, an antineoplastic agent and an antiviral agent. It is a pyrazolotriazine, a member of pyrazoles, a member of piperidines, a secondary amino compound and an aromatic ether.
LDC-1267 is a TAM family kinase inhibitor (IC50s = 5, 8, and 29 nM for Mer, Tyro3, and Axl, respectively). It is selective for TAM family kinases over a panel of 456 kinases at 1 μM, but does inhibit Met, Aurora B, LCK, and Src (IC50s = 35, 36, 51, and 338 nM, respectively). It inhibits suppression of proliferation and IFN-γ production induced by growth arrest-specific protein 6 (GAS6) in C-type lectin-like receptor NKG2D-activated natural killer (NK) cells. Adoptive transfer of NK cells pre-incubated with LDC-1267 decreases tumor growth but not metastasis in a B16/F10 murine melanoma model. LDC-1267 (20 mg/kg, i.p.) reduces the number of metastases in B16/F10 murine melanoma and 4T1 murine mammary carcinoma models in an NK cell-dependent manner. LDC1267 is a potent and selective TAM kinase inhibitor. LDC1267 displays lower activity against Met, Aurora B, Lck, Src, and CDK8. LDC1267 markedly reduced murine mammary cancer and melanoma metastases dependent on NK cells. The TAM tyrosine kinase receptors Tyro3, Axl and Mer (also known as Mertk) were identified as ubiquitylation substrates for Cbl-b. Treatment of wild-type NK cells with a newly developed small molecule TAM kinase inhibitor conferred therapeutic potential, efficiently enhancing anti-metastatic NK cell activity in vivo.
L-dehydroascorbic acid is dehydroascorbic acid having the L-configuration. It has a role as a coenzyme and a mouse metabolite. It is a vitamin C and a dehydroascorbic acid. It is functionally related to a L-ascorbic acid. It is a conjugate acid of a L-dehydroascorbate. Dehydroascorbic acid is made from the oxidation of ascorbic acid. This reaction is reversible, but dehydroascorbic acid can instead undergo irreversible hydrolysis to 2,3-diketogulonic acid. Dehydroascorbic acid as well as ascorbic acid are both termed Vitamin C, but the latter is the main form found in humans. In the body, both dehydroascorbic acid and ascorbic acid have similar biological activity as antivirals but dehydroascorbic acid also has neuroprotective effects. Currently dehydroascorbic acid is an experimental drug with no known approved indications. Dehydroascorbic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655). Dehydroascorbic acid is a natural product found in Capsicum annuum, Rosa canina, and other organisms with data available. The reversibly oxidized form of ascorbic acid. It is the lactone of 2,3-DIKETOGULONIC ACID and has antiscorbutic activity in man on oral ingestion.